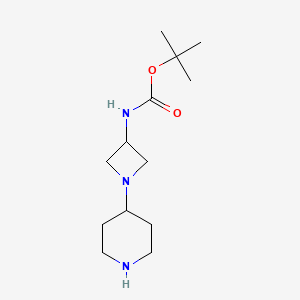

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate

Overview

Description

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a piperidine ring and an azetidine ring, both of which are functionalized with a tert-butyl carbamate group. The presence of these rings and functional groups imparts specific chemical properties that make this compound valuable in synthetic chemistry and pharmaceutical research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate typically involves multiple steps, starting from commercially available precursors. One common synthetic route involves the reaction of piperidine with azetidine under controlled conditions to form the core structure. This is followed by the introduction of the tert-butyl carbamate group through a carbamoylation reaction. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. These methods are optimized for efficiency and cost-effectiveness, often employing automated systems for precise control of reaction parameters. The use of high-purity reagents and advanced purification techniques, such as chromatography, ensures the production of high-quality compound suitable for research and development purposes.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce a wide range of functional groups, leading to structurally diverse compounds.

Scientific Research Applications

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules, particularly in the development of new pharmaceuticals.

Biology: The compound is studied for its potential biological activities, including its interactions with various biomolecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of neurological disorders.

Industry: The compound is used in the development of new materials and as a precursor in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and are the subject of ongoing research to fully elucidate the compound’s mode of action.

Comparison with Similar Compounds

tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate can be compared with other similar compounds, such as:

- tert-Butyl 4-(azetidin-3-yl)piperazine-1-carboxylate hydrochloride

- tert-butyl 4-(azetidin-3-yl)piperidine-1-carboxylate

- tert-Butyl ((1-(piperidin-4-yl)azetidin-3-yl)methyl)carbamate

These compounds share structural similarities but differ in their specific functional groups and overall chemical properties. The unique combination of the piperidine and azetidine rings in this compound, along with the tert-butyl carbamate group, distinguishes it from these related compounds and contributes to its specific chemical and biological activities.

Biological Activity

Tert-Butyl (1-(piperidin-4-yl)azetidin-3-yl)carbamate, also known as a piperidine derivative, is a compound of interest in pharmacological research due to its potential biological activity. This article aims to provide a comprehensive overview of its biological properties, synthesis methods, and relevant case studies.

- Molecular Formula : CHNO

- Molecular Weight : 255.36 g/mol

- CAS Number : 883546-82-5

The compound features a tert-butyl group, which contributes to its steric bulk and influences its interactions with biological systems. The presence of both piperidine and azetidine rings enhances its pharmacological profile, potentially leading to unique therapeutic applications.

Pharmacological Profile

This compound has shown promise in various biological assays:

- Janus Kinase (JAK) Inhibition : Research indicates that compounds with similar structures exhibit inhibitory activity against JAK kinases, which are critical in various signaling pathways related to inflammation and immune response. For instance, piperidine derivatives have been identified as effective JAK inhibitors, suggesting that this compound may exhibit similar properties .

- Cytotoxicity and Antiproliferative Effects : Preliminary studies suggest that this compound may possess cytotoxic effects against certain cancer cell lines, although specific IC values remain to be established. Further research is necessary to elucidate these effects in vivo and in vitro.

- Neuropharmacological Effects : Given the structural similarities to other neuroactive compounds, there is potential for this compound to influence neurotransmitter systems, warranting investigation into its effects on cognition and mood disorders.

Case Studies

- In Vitro Studies : A study examining the effects of piperidine derivatives on JAK activity reported an IC value of approximately 503 nM for related compounds . While specific data for this compound are not yet available, these findings suggest a potential for similar activity.

- Animal Models : Research involving animal models has shown that compounds targeting the JAK pathway can reduce inflammation and improve outcomes in autoimmune diseases. Future studies should explore whether this compound exhibits comparable therapeutic effects.

Synthesis Methods

The synthesis of this compound can be achieved through several methods:

- N-Alkylation Reactions : The reaction of piperidine with azetidine derivatives followed by carbamate formation using tert-butyl chloroformate.

- One-Pot Synthesis : A streamlined approach combining the formation of the azetidine ring and subsequent introduction of the piperidine moiety can enhance efficiency and yield.

Summary Table of Synthesis Methods

| Method | Description | Yield (%) |

|---|---|---|

| N-Alkylation | Piperidine + Azetidine + Carbamate | Variable |

| One-Pot Synthesis | Combined formation of azetidine and piperidine | Higher |

Properties

IUPAC Name |

tert-butyl N-(1-piperidin-4-ylazetidin-3-yl)carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H25N3O2/c1-13(2,3)18-12(17)15-10-8-16(9-10)11-4-6-14-7-5-11/h10-11,14H,4-9H2,1-3H3,(H,15,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEZXAIJGUDCVNH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NC1CN(C1)C2CCNCC2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70662492 | |

| Record name | tert-Butyl [1-(piperidin-4-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.36 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

883546-82-5 | |

| Record name | tert-Butyl [1-(piperidin-4-yl)azetidin-3-yl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70662492 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.